N-[(1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]-2-(thiophen-2-yl)acetamide
Description
N-[(1-Cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]-2-(thiophen-2-yl)acetamide is an acetamide derivative featuring a cyclopentyl-substituted tetrahydroindazole core and a thiophen-2-yl substituent.
Properties
IUPAC Name |
N-[(1-cyclopentyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]-2-thiophen-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3OS/c23-19(12-15-8-5-11-24-15)20-13-17-16-9-3-4-10-18(16)22(21-17)14-6-1-2-7-14/h5,8,11,14H,1-4,6-7,9-10,12-13H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYAXOMPLHFKLFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C3=C(CCCC3)C(=N2)CNC(=O)CC4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]-2-(thiophen-2-yl)acetamide is a synthetic compound characterized by its unique structural features and potential pharmacological properties. This article examines the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical formula:
| Property | Value |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | 341.4 g/mol |
| CAS Number | 1448060-11-4 |
This compound features an indazole core linked to a thiophene moiety, which enhances its lipophilicity and potential bioavailability.
This compound exhibits multiple biological activities attributed to its structural components:
- Anticancer Activity : Indazole derivatives are known for their anticancer properties. Research indicates that compounds with similar structures can induce apoptosis in various cancer cell lines through mechanisms such as the inhibition of cell proliferation and modulation of apoptotic pathways.
- Anti-inflammatory Properties : The thiophene group is associated with anti-inflammatory effects. Compounds containing thiophene have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in animal models .
- Neurotransmitter Modulation : The indazole structure may also influence neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases .
Biological Activity Data
Recent studies have provided insights into the specific biological activities of this compound. The following table summarizes key findings from various research studies:
Case Studies
Several case studies have highlighted the efficacy of this compound:
- Glioma Cell Studies : A study demonstrated that this compound significantly reduced cell viability in glioma cell lines through AMPK-independent pathways. This suggests potential for developing therapies targeting resistant gliomas.
- Inflammation Models : In vivo experiments using murine models of inflammation showed that this compound effectively inhibited inflammatory responses without significant cytotoxic effects on normal tissues .
- Antimicrobial Testing : The compound exhibited notable antimicrobial activity against various bacterial strains, indicating its potential as a lead candidate for developing new antibacterial agents.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Features
The compound’s tetrahydroindazole core is shared with several analogs (e.g., ). However, key differences lie in substituents:
- Cyclopentyl group : Enhances steric bulk compared to methyl or trifluoromethyl groups in analogs (e.g., : C18H17F3N4OS) .
- Thiophen-2-yl group : Provides a heteroaromatic ring distinct from fluorophenylsulfanyl () or pyridinyl groups (), influencing electronic properties and binding interactions .
Table 1: Substituent Comparison
Data Tables
Table 2: Spectroscopic Data Comparison (Selected Analogs)
Table 3: Molecular Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
